N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a quinoxaline ring, an oxadiazole ring, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoxaline ring, followed by the introduction of the oxadiazole ring and the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoxaline and oxadiazole rings, which are aromatic and thus contribute to the compound’s stability. The methoxy and carboxamide groups could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The oxadiazole ring could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .Scientific Research Applications
Synthesis and Pharmacological Activities
A variety of newly synthesized compounds containing the quinoxaline ring, fused with tetrazoles and 1,3,4-oxadiazoles, demonstrate a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant activities. These compounds are valued in drug design due to their ability to act as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides, making them significant in both medicinal and heterocyclic chemistry. The antibacterial activity of these derivatives further underscores their importance in pharmaceutical research (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).
Antimicrobial and Antiprotozoal Potential
Innovative quinoxaline-oxadiazole hybrids have been designed and synthesized, displaying promising antimicrobial and antiprotozoal activities. These activities are compared against reference drugs, with certain compounds exhibiting significant effectiveness in both in vitro and in vivo models against Trypanosoma cruzi, highlighting their potential as therapeutic agents against microbial and protozoal infections (Patel et al., 2017).
Anticancer Potential and Computational Studies
Research into indole–quinoline–oxadiazoles has revealed their potential in cancer drug development. These compounds, through strategic synthesis and screening, have demonstrated in vitro cytotoxic potential against breast adenocarcinoma cells and normal kidney cell lines. Notably, one compound exhibited a low IC50 value and a high selectivity index, showcasing its potential as a tubulin inhibitor, which is critical for cancer treatment strategies (Kamath, Sunil, & Ajees, 2016).
Novel Quinoxaline Carboxamides as ATM Kinase Inhibitors
A novel series of 3-quinoxaline carboxamides has been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, exemplified by detailed structural analyses and pharmacological evaluations, present new avenues for exploring ATM inhibition in vivo, potentially contributing to the development of therapeutic strategies for diseases linked to ATM dysfunction (Degorce et al., 2016).
Selective Histone Deacetylase Inhibitors
The development of 5-aroylindolyl-substituted hydroxamic acids, particularly one compound with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), exemplifies the potential for treating Alzheimer's disease. These compounds not only decrease phosphorylation and aggregation of tau proteins but also exhibit neuroprotective activity and cross the blood-brain barrier after oral administration, marking a significant step towards developing new treatments for neurodegenerative diseases (Lee et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-26-13-8-6-12(7-9-13)10-17-23-24-19(27-17)22-18(25)16-11-20-14-4-2-3-5-15(14)21-16/h2-9,11H,10H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRJRYUSADJPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.